molecular formula C22H24ClN5O2 B3325414 Deudomperidone CAS No. 2121525-08-2

Deudomperidone

Cat. No. B3325414
M. Wt: 429.9 g/mol
InChI Key: FGXWKSZFVQUSTL-GYABSUSNSA-N
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Description

Deudomperidone, also known as CIN-102 or deuterated domperidone, is a dopamine antagonist medication . It is under development in the United States for the treatment of gastroparesis . It acts as a selective dopamine D2 and D3 receptor antagonist and has peripheral selectivity . Deudomperidone is a deuterated form of domperidone, and it is suggested that deudomperidone may have improved efficacy, tolerability, and pharmacokinetics compared to domperidone .


Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .


Molecular Structure Analysis

The molecular structure of Deudomperidone can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization and analysis of the 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving Deudomperidone can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of Deudomperidone can be analyzed using various techniques . The chemical formula of Deudomperidone is C22H20ClD4N5O2 and its molar mass is 429.94 g·mol−1 .

Scientific Research Applications

Background

Drug Research and Development

  • Importance of Pharmacokinetics and Metabolism : In drug discovery and development, pharmacokinetics and metabolism play crucial roles. Understanding these aspects is essential for the successful development of new therapeutic agents, including compounds like Deudomperidone (Lin & Lu, 1997).

  • Drug Safety Paradigms : The cardiac safety of drugs is a significant concern in drug development. A new paradigm in cardiac safety involves assessing proarrhythmic risk using nonclinical in vitro human models, which could be relevant for evaluating compounds like Deudomperidone (Sager et al., 2014).

  • Drug Discovery Perspectives : The discovery process is guided by chemistry, pharmacology, and clinical sciences. The advent of molecular biology has a significant impact on this process, providing a context for understanding how Deudomperidone might be researched and developed (Drews, 2000).

  • PET in Drug Research : Positron Emission Tomography (PET) is emerging as a tool in drug research for examining pharmacokinetic and pharmacodynamic events, which could be applied in studying Deudomperidone (Fowler et al., 1999).

Applications in Specific Conditions

  • Application in Malaria Treatment : Although not directly related, research on paludrine in malaria treatment illustrates the process of evaluating drug effectiveness and tolerability in clinical settings, which is relevant for any new drug application (Jones & Pullman, 1948).

  • Use in Opioid Use Disorder : The comparative effectiveness of different treatment pathways for opioid use disorder provides insights into how new drugs can be evaluated for specific health conditions (Wakeman et al., 2020).

Future Directions

Deudomperidone represents the first potential therapeutic in the U.S. for the long-term treatment of gastroparesis . As of now, Deudomperidone is in phase 2 clinical trials for the treatment of gastroparesis . The first study participant has been dosed in CinDome Pharma’s Phase 2 envision3D study of deudomperidone (CIN-102) in patients with diabetic gastroparesis .

properties

IUPAC Name

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-GYABSUSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deudomperidone

CAS RN

2121525-08-2
Record name DEUDOMPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GJ Sanger, PLR Andrews - Alimentary Pharmacology & …, 2023 - Wiley Online Library
Background Drugs which can inhibit nausea/vomiting and/or increase gastric emptying are used to treat gastroparesis, mostly ‘off‐label’. Within each category, they act at different …
Number of citations: 5 onlinelibrary.wiley.com
RB Mattavelli - english.prescrire.org
Prescrire is an independent organisation that provides information and continuing education for healthcare professionals. It is wholly funded by its subscribers, carries no advertising, …
Number of citations: 2 english.prescrire.org
M Bond, B Darpo, BS Murphy, LH VRISHABHENDRA… - Gastroenterology, 2023 - Elsevier
Number of citations: 0
BS Murphy, B Darpo, M Bond, B Doran - Gastroenterology, 2020 - Elsevier
Number of citations: 0
L Cifuentes, J Stutzman, M Schaefer, W Ghusn… - Gastroenterology, 2023 - Elsevier
Number of citations: 0
I Sarosiek, K Espino, O Padilla, BR Davis, N Vega… - Gastroenterology, 2020 - Elsevier
Number of citations: 0
MT Siddiqui, M Maisano, A Singh, WA Al-Yaman… - Gastroenterology, 2020 - Elsevier
Number of citations: 0

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